2-Sec-butylpyrazine

Description

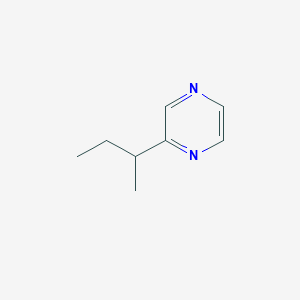

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFQZEXYZVZKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335935, DTXSID601311206 | |

| Record name | 2-Sec-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29460-93-3, 124070-52-6 | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29460-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sec-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Pyrazines in Aroma Chemistry

An In-depth Technical Guide to 2-sec-Butyl-3-methoxypyrazine: Chemical Properties, Structure, and Analysis

A Note on Nomenclature: This guide focuses on 2-sec-butyl-3-methoxypyrazine (CAS 24168-70-5), a potent and commercially significant aroma compound. It is important to distinguish it from its parent compound, 2-sec-butylpyrazine (CAS 29460-93-3), which lacks the methoxy group and does not share the same prominent role in flavor and fragrance applications. For researchers in sensory science and product development, 2-sec-butyl-3-methoxypyrazine is the compound of primary interest.

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal to the flavor and aroma profiles of numerous foods and beverages.[1] They are often formed during thermal processing, such as roasting or baking, through the Maillard reaction. However, some, like 2-sec-butyl-3-methoxypyrazine (SBMP), are biosynthesized in nature and contribute significantly to the characteristic aromas of certain raw vegetables, fruits, and wines.[2] SBMP is a high-impact aroma chemical, meaning it can be perceived at extremely low concentrations, often in the parts-per-trillion range. Its powerful and distinctive aroma makes it a crucial component for flavorists and a key target for analytical chemists in quality control and product development.

Chemical Identity and Molecular Structure

2-sec-butyl-3-methoxypyrazine is a substituted pyrazine characterized by a sec-butyl group at position 2 and a methoxy group at position 3 of the pyrazine ring. This specific substitution pattern is responsible for its unique sensory properties.

-

IUPAC Name: 2-(butan-2-yl)-3-methoxypyrazine[3]

-

CAS Number: 24168-70-5[4]

-

Molecular Formula: C₉H₁₄N₂O[4]

-

Molecular Weight: 166.22 g/mol [3]

-

Synonyms: 2-Methoxy-3-sec-butylpyrazine, 3-sec-Butyl-2-methoxypyrazine, SBMP[3][4]

Caption: 2D Chemical Structure of 2-sec-Butyl-3-methoxypyrazine.

Physicochemical Properties

The physical and chemical properties of SBMP are essential for its handling, formulation, and analysis. It is a colorless to pale yellow liquid with high volatility, which contributes to its potency as an aroma compound.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.996 g/mL at 25 °C | |

| Boiling Point | 50 °C at 1.00 mm Hg | [3] |

| Flash Point | 77 °C (170.6 °F) - closed cup | |

| Refractive Index (n20/D) | ~1.492 | |

| Solubility | Soluble in organic solvents and oils | [5] |

Sensory Profile and Natural Occurrence

SBMP is renowned for its potent and complex aroma, which is highly desirable in many contexts but can be perceived as a defect if concentrations are too high.[2]

-

Aroma Profile: The scent is predominantly described as earthy, nutty, and roasted, with strong notes of green bell pepper, green pea, and galbanum.[5][6][7][8]

-

Flavor Profile: In food, it contributes savory, vegetable-like notes.[9]

-

Natural Sources: SBMP is a key aroma component in a variety of natural products, including:

-

Wine Grapes: Notably in Sauvignon Blanc and Cabernet Sauvignon, contributing to their characteristic "green" or "herbaceous" notes.[2][10]

-

Vegetables: Found in bell peppers, carrots, asparagus, and beets.[6][9]

-

Coffee: Contributes to the roasted and nutty aroma of coffee beans.[9][11]

-

Insects: Acts as a semiochemical (a chemical used for communication) in some insects.[10]

-

Chemical Synthesis

While SBMP can be extracted from natural sources, this is often not commercially viable. Chemical synthesis provides a reliable and high-purity source of the compound for industrial applications.[7] A common synthetic pathway involves a two-step process: condensation followed by O-methylation.[10]

-

Condensation: The synthesis often begins with the condensation of an amino acid derivative, L-isoleucine amide, with glyoxal. This reaction forms the pyrazine ring, resulting in the intermediate 2-sec-butyl-3-hydroxypyrazine.[10] The choice of L-isoleucine amide is critical as its side chain provides the required sec-butyl group.

-

O-Methylation: The hydroxyl group on the pyrazine ring is then methylated to yield the final product, 2-sec-butyl-3-methoxypyrazine. This is typically achieved using a methylating agent like iodomethane in the presence of a base.[10]

Caption: General workflow for the chemical synthesis of 2-sec-butyl-3-methoxypyrazine.

Analytical Methodologies

Due to its extremely low sensory threshold, the accurate quantification of SBMP in complex matrices like wine or food requires highly sensitive and specific analytical techniques. The industry-standard method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[12]

-

Rationale for HS-SPME: This technique is ideal for volatile compounds like SBMP. It is a solvent-free extraction method that concentrates analytes from the headspace above the sample onto a coated fiber, enhancing detection sensitivity.

-

Rationale for GC-MS: Gas chromatography provides excellent separation of volatile compounds in a mixture. Mass spectrometry offers definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns, as well as sensitive quantification.[12]

-

Stable Isotope Dilution Assay (SIDA): To achieve the highest accuracy and precision, a stable isotope-labeled internal standard (e.g., 2-sec-butyl-3-methoxy-d3-pyrazine) is often used. This standard is added to the sample at the beginning of the preparation, and it corrects for any analyte loss during extraction and analysis.[12]

Experimental Protocol: Quantification of SBMP in Wine by HS-SPME-GC-MS

This protocol outlines a validated method for analyzing SBMP in a wine matrix.

1. Sample Preparation:

-

Pipette 10 mL of wine into a 20 mL headspace vial.

-

Add ~3 g of sodium chloride (NaCl). The salt increases the ionic strength of the solution, which promotes the partitioning of volatile compounds like SBMP into the headspace.

-

Spike the sample with a known amount of deuterated internal standard (e.g., 10 µL of a 1 ng/mL solution of 2-sec-butyl-3-methoxy-d3-pyrazine).

2. HS-SPME Extraction:

-

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

-

Place the vial in an autosampler tray equipped with an agitator and incubator.

-

Incubate the sample at a controlled temperature (e.g., 40 °C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration between the sample and the headspace.

-

Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.[12]

3. GC-MS Analysis:

-

Immediately after extraction, the SPME fiber is retracted and inserted into the hot injection port of the GC (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column.

-

Gas Chromatograph (GC) Conditions (Typical):

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Oven Program: Start at 40 °C, hold for 2 min, ramp to 240 °C at 8 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity. Monitor characteristic ions for both the native SBMP (e.g., m/z 124, 151, 166) and the deuterated internal standard.

-

4. Data Processing:

-

Integrate the peak areas for the target ions of both the native SBMP and the internal standard.

-

Calculate the concentration of SBMP in the original sample using a calibration curve prepared with known standards.

Caption: Workflow for the analysis of 2-sec-butyl-3-methoxypyrazine by HS-SPME-GC-MS.

Applications in Industry

The unique and potent aroma of SBMP makes it a valuable ingredient in several industries.

-

Food and Beverage: It is widely used as a flavoring agent to impart or enhance nutty, roasted, and vegetable-like notes in a variety of products, including savory snacks, baked goods, coffee, cocoa, and beverages.[5][6][13]

-

Fragrance: In perfumery, it contributes distinctive earthy and green notes to fragrance compositions, adding complexity and a natural character to perfumes and colognes.[5][13]

-

Cosmetics and Personal Care: It can be used as a fragrance ingredient in various personal care items to provide a pleasant scent.[5][13]

Safety and Toxicology

2-sec-butyl-3-methoxypyrazine is classified as a flavorin agent and has been evaluated for safety.

-

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "No safety concern at current levels of intake when used as a flavouring agent."[3]

-

Handling Precautions: According to safety data sheets, it is considered a combustible liquid and may be harmful if swallowed, causing skin and eye irritation.[14][15] Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the pure compound. The toxicological properties have not been fully investigated.[14]

Conclusion

2-sec-butyl-3-methoxypyrazine is a high-impact aroma chemical of significant interest to researchers and professionals in the food, beverage, and fragrance industries. Its distinct earthy, nutty, and green aroma profile, combined with its natural occurrence in key products like wine and coffee, makes it a valuable tool for product development and a critical marker for quality control. Understanding its chemical structure, properties, synthesis, and analytical methodologies is essential for its effective application and accurate quantification. The continued refinement of analytical techniques like HS-SPME-GC-MS allows for precise control and modulation of its sensory impact, enabling the creation of complex and authentic flavor and fragrance profiles.

References

- BenchChem. (n.d.). Application Note and Protocols for the Synthesis and Use of 2-Sec-butyl-3-methoxypyrazine as an Analytical Standard.

- Unknown. (n.d.). Unlock the Aroma: Exploring 2-Methoxy-3-sec-butylpyrazine for Flavors and Fragrances.

- Pipzine Chemicals. (n.d.). 2-Methoxy-3-sec-butyl-pyrazine: Properties, Uses, Safety, Supplier Info.

- Benchchem. (n.d.). The Green Aroma Fingerprint: A Technical Guide to 2-Sec-butyl-3-methoxypyrazine in Foods and Beverages.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-(1-methylpropyl)pyrazine. PubChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Aroma: Exploring the Earthy Notes of 2-Methoxy-3-sec-butyl pyrazine in Culinary Creations.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Scent and Taste: Exploring 2-Methoxy-3-sec-butyl pyrazine.

- Sigma-Aldrich. (n.d.). 2-sec-Butyl-3-methoxypyrazine 99%.

- The Good Scents Company. (n.d.). 2-sec-butyl pyrazine.

- The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine.

- Fisher Scientific. (2025). Safety Data Sheet: 2-sec-Butyl-3-methoxypyrazine.

- The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine.

- M&U International. (n.d.). Material Safety Data Sheet: 2-Methoxy-3-sec-butyl pyrazine.

- Benchchem. (n.d.). Application of 2-Sec-butyl-3-methoxypyrazine in Sensory Analysis Panels.

- ChemicalBook. (n.d.). 2-Methoxy-3-sec-butyl pyrazine(24168-70-5)IR1.

- Wiley-VCH GmbH. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15.

- National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methoxy-3-(1-methylpropyl)-. NIST Chemistry WebBook.

- Santa Cruz Biotechnology. (n.d.). 2-sec-Butyl-3-methoxypyrazine.

- Unknown. (n.d.). 2-Butyl Pyrazine Chemical Synthesis Material For Food Aroma Enhancement.

- ChemicalBook. (n.d.). 2-SECBUTYL PYRAZINE | 124070-52-6.

- Benchchem. (n.d.). A Comparative Analysis of 2-Sec-butyl-3-methoxypyrazine and 2-Isobutyl-3.

Sources

- 1. d-nb.info [d-nb.info]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | CID 520098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazine, 2-methoxy-3-(1-methylpropyl)- [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-isobutyl-3-methoxypyrazine, 24683-00-9 [thegoodscentscompany.com]

- 9. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | C8H12N2 | CID 528053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-Methoxy-3-sec-butyl-pyrazine: Properties, Uses, Safety, Supplier Info | China Manufacturer & Exporter [pipzine-chem.com]

- 14. fishersci.com [fishersci.com]

- 15. mu-intel.com [mu-intel.com]

Elucidating the Green and Earthy Notes: A Technical Guide to the Biosynthesis of 2-Sec-butylpyrazine in Plants

An In-Depth Technical Guide for Researchers

Abstract

2-sec-butylpyrazine is a significant volatile organic compound that contributes characteristic green, earthy, and nutty aromas to a variety of plants and food products. Despite its importance as a flavor compound, its biosynthetic pathway in plants remains largely unelucidated. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate this pathway. We synthesize existing knowledge from related alkylpyrazine biosynthesis and foundational plant biochemistry to propose a scientifically grounded hypothetical pathway originating from L-isoleucine. More critically, this guide presents a detailed, multi-pronged experimental strategy to validate this hypothesis, encompassing in vivo stable isotope labeling, in vitro enzymatic assays, and a workflow for candidate gene identification and functional characterization. By providing detailed, field-proven protocols and explaining the causality behind experimental choices, this document serves as a self-validating system for rigorous scientific inquiry into this underexplored area of plant secondary metabolism.

Introduction: The Aromatic Enigma of this compound

Pyrazines are a class of nitrogen-containing heterocyclic compounds ubiquitous in nature, biosynthesized by plants, insects, and microorganisms.[1][2] They are renowned for their potent and diverse aromas, often associated with roasted, nutty, and vegetative sensory profiles. 2-sec-butyl-3-methoxypyrazine, for instance, is a well-known character impact compound in grapes and wine, contributing a distinct "bell pepper" aroma.[3] However, its non-methoxylated counterpart, this compound, while also detected in various natural products, has a biosynthetic pathway in plants that is not yet defined.

Understanding this pathway is not merely an academic exercise. For the food and beverage industry, controlling the levels of this potent aroma compound can significantly impact product quality. For drug development professionals, elucidating novel biosynthetic pathways can uncover new enzymatic tools and targets. This guide addresses this knowledge gap by proposing a plausible biosynthetic route and, more importantly, detailing the rigorous experimental methodologies required for its validation.

A Proposed Biosynthetic Pathway for this compound

Based on the known catabolism of branched-chain amino acids (BCAAs) in plants and established principles of pyrazine formation in biological systems, we propose a hypothetical pathway for this compound biosynthesis.[2][4] The pathway is predicated on the convergence of two distinct metabolic routes: the catabolism of L-isoleucine to provide the sec-butyl carbon skeleton, and the generation of a C2N-containing intermediate from a donor amino acid, such as glycine or serine, to form the pyrazine core.

The proposed key stages are:

-

Initiation via L-Isoleucine Catabolism: The pathway begins with the deamination of L-isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT).[5][6]

-

Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation to yield 2-methylbutanoyl-CoA, a reaction mediated by the mitochondrial Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.[7][8] Alternative hypotheses suggest that a precursor aldehyde, 2-methylbutanal, could be formed directly from the α-keto acid via a decarboxylase, which could then participate in the condensation step.

-

Generation of the C2N Donor: Concurrently, another amino acid, likely glycine or serine, is proposed to generate a reactive C2N species, such as aminoacetaldehyde or a related intermediate. The precise enzymatic steps for this in the context of pyrazine synthesis in plants are unknown but are a critical area for investigation.

-

Condensation and Cyclization: Two molecules of the C2N donor are hypothesized to condense to form a dihydropyrazine intermediate.

-

Side-Chain Addition & Aromatization: The sec-butyl precursor (potentially as an aldehyde or acyl-CoA derivative) is incorporated, and the dihydropyrazine ring is subsequently oxidized to form the stable, aromatic this compound. The exact sequence and enzymatic control of these final steps are yet to be determined.

Experimental Validation of the Proposed Pathway

A scientifically rigorous investigation requires a multi-faceted approach to validate the proposed pathway. We present a three-part experimental plan designed to provide self-validating evidence, from in vivo precursor-product relationships to in vitro enzymatic function.

Part A: In Vivo Validation using Stable Isotope Labeling

The foundational step is to unequivocally demonstrate that L-isoleucine and a proposed nitrogen donor serve as precursors for this compound within the plant. Stable Isotope Labeling Assays (SILA) followed by GC-MS analysis are the gold standard for this purpose.[9]

Causality of Experimental Choice: By feeding the plant isotopically labeled precursors, we can trace the metabolic fate of these molecules. Observing an increase in the mass of the target compound (this compound) that corresponds precisely to the incorporation of the heavy isotopes provides direct evidence of a biosynthetic link.

Protocol 1: Stable Isotope Feeding and Analysis

-

Precursor Selection & Synthesis:

-

Obtain or synthesize uniformly labeled L-isoleucine (U-¹³C₆, ¹⁵N₁) and a proposed C2N donor, such as glycine (¹³C₂, ¹⁵N₁).

-

Rationale: Uniform labeling of isoleucine allows for tracking of the entire sec-butyl group. Labeling both carbon and nitrogen in the donor helps confirm its role in forming the pyrazine ring.

-

-

Plant Material & Feeding:

-

Select a plant known to produce this compound. If unknown, screen candidate plants (e.g., bell peppers, peas).

-

Use sterile hydroponic cultures or excised plant tissues (e.g., leaves, developing fruits) for controlled feeding.

-

Prepare a sterile feeding solution (e.g., Murashige & Skoog media) containing a known concentration of the labeled precursor (e.g., 1-5 mM). A parallel control experiment with unlabeled precursors must be run under identical conditions.

-

Incubate the plant material with the feeding solution for a defined time course (e.g., 24, 48, 72 hours).

-

-

Volatile Collection & Analysis:

-

At each time point, harvest the plant tissue, flash-freeze in liquid nitrogen, and store at -80°C.

-

Homogenize a known weight of tissue in a saturated NaCl solution.

-

Add a known amount of a deuterated internal standard (e.g., 2-sec-butyl-3-methoxypyrazine-d₃) for accurate quantification.

-

Perform Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Operate the MS in both full scan and Selected Ion Monitoring (SIM) mode to identify the compound and monitor for specific mass shifts.

-

-

Data Interpretation:

-

Analyze the mass spectra of this compound from the labeled experiment.

-

Compare the mass spectra to the unlabeled control to identify isotopic enrichment.

-

The incorporation of labeled precursors will result in a predictable increase in the molecular weight of the product.

-

Table 1: Expected Mass Shifts in this compound (M.W. 136.10)

| Labeled Precursor Fed | Expected Incorporation | Resulting Mass (M+) | Key Fragment Ion Shifts |

|---|---|---|---|

| U-¹³C₆-L-Isoleucine | ¹³C₄ from sec-butyl group | 140 | M-29 (loss of ethyl) shifts from 107 to 110 |

| ¹⁵N₁-Glycine | ¹⁵N₂ into pyrazine ring | 138 | Molecular ion shifts from 136 to 138 |

| ¹³C₂, ¹⁵N₁-Glycine | ¹³C₄, ¹⁵N₂ into pyrazine ring | 142 | Molecular ion shifts from 136 to 142 |

Part B: In Vitro Characterization of Key Enzymatic Steps

Positive results from labeling studies necessitate the identification and characterization of the enzymes involved. The initial steps of L-isoleucine catabolism are logical starting points. Assaying for the activities of BCAT and the BCKDH complex in plant protein extracts provides crucial in vitro evidence.

Causality of Experimental Choice: Demonstrating that a crude or partially purified protein extract from the plant can convert the proposed substrate into the expected product in a controlled in vitro environment validates the biological feasibility of the reaction and is the first step toward enzyme purification and gene discovery.

Protocol 2: Branched-Chain Amino Acid Aminotransferase (BCAT) Assay

-

Protein Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA, protease inhibitors).

-

Centrifuge to pellet debris and collect the supernatant (crude protein extract). Determine total protein concentration (e.g., via Bradford assay).

-

-

Reaction Mixture:

-

This is a coupled enzyme assay. The product of the BCAT reaction, (S)-3-methyl-2-oxopentanoate, is reduced by a dehydrogenase, oxidizing NADH to NAD⁺, which can be monitored spectrophotometrically.

-

Prepare a reaction mixture in a quartz cuvette as detailed in Table 2.

-

-

Assay Procedure:

-

Add all components except the plant extract to the cuvette and incubate at 30°C for 5 minutes to establish a baseline.

-

Initiate the reaction by adding the plant protein extract.

-

Monitor the decrease in absorbance at 340 nm (A₃₄₀) over time using a spectrophotometer.

-

Calculate enzyme activity based on the rate of NADH oxidation (extinction coefficient of NADH = 6.22 mM⁻¹cm⁻¹).

-

Table 2: Typical Reaction Mixture for BCAT Assay

| Component | Stock Concentration | Volume (µL) | Final Concentration | Purpose |

|---|---|---|---|---|

| HEPES-KOH Buffer (pH 7.5) | 1 M | 100 | 100 mM | Buffer |

| L-Isoleucine | 250 mM | 20 | 5 mM | Substrate |

| α-Ketoglutarate | 100 mM | 20 | 2 mM | Amino Acceptor |

| Pyridoxal-5'-Phosphate (PLP) | 10 mM | 5 | 50 µM | Cofactor |

| NADH | 10 mM | 20 | 200 µM | Reporter Substrate |

| 3-Methyl-2-oxopentanoate Reductase | 10 U/mL | 10 | 0.1 U | Coupling Enzyme |

| Plant Protein Extract | 1-5 mg/mL | 20-50 | Variable | Enzyme Source |

| H₂O | - | to 1000 µL | - | - |

Protocol 3: Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Assay

-

Mitochondrial Isolation:

-

The BCKDH complex is mitochondrial.[8] For a more specific assay, isolate mitochondria from plant tissue via differential centrifugation.

-

Alternatively, use the crude protein extract and ensure the presence of necessary cofactors.

-

-

Reaction Mixture & Assay:

-

This assay monitors the reduction of NAD⁺ to NADH, which is measured as an increase in absorbance at 340 nm.

-

Prepare the reaction mixture as detailed in Table 3.

-

-

Assay Procedure:

-

Combine all reagents except the α-keto acid substrate.

-

Initiate the reaction by adding (S)-3-methyl-2-oxopentanoate.

-

Monitor the increase in A₃₄₀ over time.

-

Calculate activity based on the rate of NADH formation.

-

Table 3: Typical Reaction Mixture for BCKDH Assay

| Component | Stock Concentration | Volume (µL) | Final Concentration | Purpose |

|---|---|---|---|---|

| MOPS-KOH Buffer (pH 7.2) | 1 M | 50 | 50 mM | Buffer |

| MgCl₂ | 1 M | 2 | 2 mM | Cofactor |

| Thiamine Pyrophosphate (TPP) | 100 mM | 2 | 200 µM | Cofactor |

| Coenzyme A (CoA) | 10 mM | 10 | 100 µM | Substrate |

| NAD⁺ | 50 mM | 40 | 2 mM | Substrate |

| Cysteine-HCl | 100 mM | 30 | 3 mM | Reducing Agent |

| (S)-3-methyl-2-oxopentanoate | 50 mM | 20 | 1 mM | Substrate |

| Mitochondrial/Plant Extract | 1-5 mg/mL | 20-100 | Variable | Enzyme Source |

| H₂O | - | to 1000 µL | - | - |

Part C: Identification and Functional Characterization of Candidate Genes

The final and most definitive phase is to link enzymatic activity to specific genes. This involves identifying candidate genes, expressing them in a heterologous system, and verifying the function of the recombinant protein.

Causality of Experimental Choice: This approach provides unequivocal proof of function. By expressing a single candidate gene in a host organism that lacks the target activity (e.g., E. coli or yeast), any observed enzymatic activity can be directly attributed to the introduced gene.

Sources

- 1. Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical evaluation of the decarboxylation and decarboxylation-deamination activities of plant aromatic amino acid decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Olfactory Threshold of 2-sec-Butyl-3-methoxypyrazine

Abstract

This technical guide provides a comprehensive exploration of the olfactory threshold of 2-sec-butyl-3-methoxypyrazine, a potent aroma compound of significant interest to the food, beverage, and flavor industries. This document delves into the sensory characteristics, established threshold values in various matrices, and the mechanistic basis of its perception. A detailed, field-proven protocol for determining its olfactory threshold, grounded in the ASTM E679-19 standard, is presented, emphasizing experimental design and data integrity. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the sensory impact of this key pyrazine.

Introduction: The Significance of 2-sec-Butyl-3-methoxypyrazine in Sensory Science

2-sec-Butyl-3-methoxypyrazine (SBMP) is a nitrogen-containing heterocyclic compound that plays a pivotal role in the aroma profiles of numerous natural products.[1] It is renowned for its characteristic "green" and "earthy" sensory profile, often described with notes of green bell pepper, peas, and galbanum oil.[2] The potency of SBMP is underscored by its remarkably low olfactory threshold, meaning even trace amounts can significantly influence the overall flavor and aroma of a product.[3]

In the food and beverage industry, particularly in wine production, the concentration of SBMP is a critical quality parameter.[4] It is a key varietal character in grapes such as Sauvignon Blanc and Cabernet Sauvignon.[5] Understanding and quantifying its olfactory threshold is paramount for quality control, product development, and consumer acceptance studies.[1] For drug development professionals, characterizing the sensory attributes of excipients and active pharmaceutical ingredients is vital, and SBMP can serve as a reference standard for specific undesirable "green" or "earthy" off-notes.[2]

Editor's Note: The topic specified "2-sec-butylpyrazine." However, in the context of flavor and aroma chemistry, the methoxy group at the 3-position is crucial for the compound's characteristic potent aroma. The vast majority of scientific literature and sensory data pertains to 2-sec-butyl-3-methoxypyrazine. Therefore, this guide focuses on this scientifically significant compound.

Physicochemical and Sensory Properties

-

Chemical Name: 2-sec-butyl-3-methoxypyrazine

-

CAS Number: 24168-70-5[6]

-

Molecular Formula: C₉H₁₄N₂O[6]

-

Molecular Weight: 166.22 g/mol [6]

-

Sensory Descriptors: Green bell pepper, earthy, peas, vegetative, nutty.[1][2]

Olfactory Threshold of 2-sec-Butyl-3-methoxypyrazine: Quantitative Data

The olfactory threshold of a compound is the lowest concentration that can be detected by the human sense of smell. This value is not absolute and can be influenced by the matrix in which the compound is present, as well as individual and methodological variances.

| Matrix | Threshold Type | Concentration (ng/L) | Reference(s) |

| Water | Odor | 1 - 2 | [2] |

| Water | Odor | 0.001 ppb (1 ng/L) | [7] |

| Wine | Odor | < 10 | [2][8] |

Determination of Olfactory Threshold: A Methodological Deep Dive

The determination of olfactory thresholds requires a systematic and rigorous approach to ensure the reliability and reproducibility of the data. The industry-standard methodology is outlined in ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits."[9][10]

The Causality Behind Experimental Choices

The choice of the 3-Alternative Forced Choice (3-AFC) method, as specified in ASTM E679, is deliberate.[2] It is designed to minimize the impact of psychological biases such as guessing and anticipation that can occur in simpler methods. By presenting one stimulus and two blanks, the probability of a correct guess is reduced to 33.3%, thereby increasing the statistical power of the results. The ascending concentration series ensures that panelists are not immediately overwhelmed by a strong aroma, which could lead to sensory fatigue and adaptation, thus compromising their ability to detect subsequent, weaker stimuli.

A Self-Validating System: Protocol for Olfactory Threshold Determination

This protocol provides a step-by-step guide for determining the olfactory threshold of 2-sec-butyl-3-methoxypyrazine.

4.2.1. Materials and Reagents

-

2-sec-Butyl-3-methoxypyrazine: Purity ≥98%. The purity of the standard is paramount as even minute impurities can have their own odor and interfere with the results.

-

Odor-free, Deionized Water or Product-Specific Base: The matrix for dilution must be free of any background aroma that could confound the results.

-

Solvent: High-purity ethanol for preparing the primary stock solution.

-

Glassware: Volumetric flasks, pipettes, and glass sniffing jars with Teflon-lined caps to prevent aroma scalping.

-

Sensory Panel: A panel of at least 15-20 screened and trained assessors.

-

Testing Environment: An odor-free, well-ventilated room with controlled temperature and humidity.

4.2.2. Synthesis and Purification of the Standard (for reference)

For laboratories requiring in-house synthesis, a common route involves the condensation of L-isoleucine amide with glyoxal, followed by O-methylation.[5]

-

Condensation: Dissolve L-isoleucine amide hydrochloride in deionized water and adjust the pH to 9-10 with a sodium hydroxide solution. Add an aqueous solution of glyoxal dropwise.[5]

-

O-methylation: To the resulting 2-sec-butyl-3-hydroxypyrazine, add a methylating agent such as iodomethane.[5]

-

Purification: The crude product should be purified by column chromatography on silica gel to achieve the required purity for use as an analytical standard.[5]

4.2.3. Step-by-Step Experimental Protocol

-

Preparation of Stock Solution: Accurately prepare a stock solution of 2-sec-butyl-3-methoxypyrazine in ethanol at a concentration of, for example, 1 mg/mL.[2]

-

Serial Dilutions: Prepare a series of ascending concentrations in the desired matrix (e.g., water) using a logarithmic dilution factor, typically 2 or 3.[2] The concentration range should span from well below the anticipated threshold to a level that is easily detectable by most panelists.

-

Sample Presentation (3-AFC): For each concentration level, present three samples to each panelist: one containing the diluted 2-sec-butyl-3-methoxypyrazine and two blanks (matrix only). The order of presentation should be randomized for each panelist and each concentration level.

-

Panelist Evaluation: Instruct panelists to sniff each sample and identify the one that is different from the other two. Even if they are not certain, they must make a choice.

-

Data Collection: Record the responses of each panelist at each concentration level.

-

Best Estimate Threshold (BET) Calculation: The individual threshold is typically defined as the geometric mean of the last concentration missed and the first concentration correctly identified. The group's Best Estimate Threshold is the geometric mean of the individual thresholds.

Visualizing the Experimental Workflow

Caption: Workflow for Olfactory Threshold Determination via 3-AFC.

The Biochemical Basis of Perception: A Mechanistic Overview

The perception of 2-sec-butyl-3-methoxypyrazine begins with its interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[2]

The Role of Olfactory Receptors

Research has identified a specific human olfactory receptor, OR5K1, as being highly responsive to a range of pyrazines, including those with structures similar to SBMP.[11][12][13] This receptor is part of the large superfamily of G-protein coupled receptors (GPCRs).[14] The binding of a pyrazine molecule to OR5K1 is the first step in a signaling cascade that translates the chemical information into a neural signal.[11]

The G-Protein Coupled Signaling Cascade

The binding of an odorant like 2-sec-butyl-3-methoxypyrazine to its receptor initiates a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, specifically Gαolf.[14] This activation triggers a cascade of intracellular events:

-

Activation of Adenylyl Cyclase: The activated Gαolf stimulates adenylyl cyclase type III, leading to the conversion of ATP to cyclic AMP (cAMP).[14]

-

Opening of Ion Channels: cAMP acts as a second messenger, binding to and opening cyclic nucleotide-gated (CNG) ion channels.[14]

-

Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels leads to the depolarization of the olfactory sensory neuron's membrane.

-

Signal Transmission: If the depolarization reaches a certain threshold, it generates an action potential that travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the aroma.[15][16]

Visualizing the Olfactory Signaling Pathway

Caption: Olfactory Signal Transduction Pathway for Pyrazines.

Factors Influencing the Olfactory Threshold

Several factors can influence the perceived olfactory threshold of 2-sec-butyl-3-methoxypyrazine:

-

Matrix Effects: The medium in which the compound is present can significantly alter its volatility and, consequently, its perception. For example, the threshold in wine, a complex matrix, is generally higher than in water due to interactions with other components like ethanol and phenols.

-

Individual Sensitivity: There is a natural variation in olfactory sensitivity among individuals, which can be attributed to genetic factors and life experiences.

-

Panelist Training: The degree of training of the sensory panel can have a profound influence on the determined threshold.[9] Trained panelists are generally more adept at identifying specific aroma compounds at low concentrations.

Conclusion

2-sec-butyl-3-methoxypyrazine is a powerful aroma compound with an exceptionally low olfactory threshold. A thorough understanding of its sensory properties and a rigorous, standardized methodology for its threshold determination are essential for its effective management in various applications, from ensuring the quality of food and beverages to controlling off-notes in pharmaceutical formulations. The biochemical mechanisms underlying its perception are well-characterized and involve specific olfactory receptors and a G-protein coupled signaling cascade. By controlling for matrix effects and employing well-trained sensory panels, researchers and industry professionals can obtain reliable and actionable data on the sensory impact of this important pyrazine.

References

- An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. (n.d.). PubMed. [Link]

- Study: Odorant receptor recognizes pyrazines in both humans and domesticated animals. (2021, June 23). News-Medical.net. [Link]

- Progress in the functional characterization of human olfactory receptors - Odorant receptor OR5K1 is specialized to recognize pyrazines in both humans and domesticated animals. (2021, June 23). Yumda. [Link]

- Isolation and characterization of an olfactory receptor protein for odorant pyrazines. (1988). PNAS. [Link]

- Isolation and characterization of an olfactory receptor protein for odorant pyrazines. (n.d.). PubMed. [Link]

- Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization. (2010). PMC - PubMed Central. [Link]

- G Proteins and Olfactory Signal Transduction. (2002, March 1). Annual Reviews. [Link]

- G proteins and olfactory signal transduction. (n.d.). PubMed. [Link]

- Factors affecting the presence of 3-alkyl-2- methoxypyrazines in grapes and wines. A review. (n.d.). [Link]

- ASTM E679-19 - Standard Practice for Determination of Odor and Taste. (n.d.).

- E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (2019, September 12).

- Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS. (2021, January 2). MDPI. [Link]

- Responsiveness of G protein-coupled odorant receptors is partially attributed to the activ

- Determination of Ortho- and Retronasal Detection Thresholds for 2-Isopropyl-3-Methoxypyrazine in Wine. (2018, June 20). Request PDF. [Link]

- 3-Isobutyl-2-methoxypyrazine is neutrally perceived by consumers at usual concentrations in French Sauvignon and Fer wines from the Gaillac area. (2020, December 4). OENO One. [Link]

- VARIETAL AROMA COMPOUNDS. (n.d.). Wine to Cellar. [Link]

- Odor descriptors and olfactory threshold in water (ng/L) of the main... (n.d.).

- Pyrazines. (n.d.).

- 2-isobutyl-3-methoxypyrazine, 24683-00-9. (n.d.). The Good Scents Company. [Link]

- Synthesis strategies to 3-alkyl-2-methoxy pyrazines. (2023, April 21). Durham e-Theses. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tdx.cat [tdx.cat]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-仲丁基-3-甲氧基吡嗪 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Pyrazines [leffingwell.com]

- 8. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS [mdpi.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Progress in the functional characterization of human olfactory receptors - Odorant receptor OR5K1 is specialized to recognize pyrazines in both humans and domesticated animals [yumda.com]

- 14. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. G proteins and olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Sensory characteristics of 2-Sec-butylpyrazine aroma

An In-Depth Technical Guide to the Sensory Characteristics of 2-Sec-butyl-3-methoxypyrazine

Introduction

In the vast landscape of flavor and fragrance chemistry, few compounds possess the potency and distinctive character of 2-sec-butyl-3-methoxypyrazine (SBMP). As a member of the methoxypyrazine family, SBMP is a powerful, naturally occurring aroma compound responsible for the characteristic "green" and "earthy" notes in a variety of foods, beverages, and plants.[1] Its exceptionally low detection threshold means that even infinitesimal quantities can profoundly influence the sensory profile of a product, making it a molecule of significant interest to researchers, quality control specialists, and product developers across multiple industries.[1]

This technical guide provides an in-depth exploration of the sensory science of SBMP. Moving beyond a simple description of its aroma, this document delves into the causality behind its perception, standardized methodologies for its evaluation, and its application as a critical tool in sensory analysis. The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this potent aroma compound.

Core Sensory & Physicochemical Properties

2-sec-butyl-3-methoxypyrazine, a nitrogen-containing heterocyclic compound, is defined by its potent and highly specific sensory characteristics.[1] Its impact is a direct function of its molecular structure interacting with the human olfactory system.

Chemical Identity:

-

Systematic Name: 2-methoxy-3-(1-methylpropyl)pyrazine[2]

-

Common Synonyms: 2-sec-butyl-3-methoxypyrazine, SBMP[2]

-

Molecular Formula: C₉H₁₄N₂O[3]

-

Appearance: Colorless to pale yellow liquid[3]

The Olfactory Fingerprint: Aroma and Taste Profile

The aroma of SBMP is complex and multifaceted, primarily characterized by its dominant "green" notes. However, its profile is nuanced, with various descriptors reported depending on the concentration and matrix. At a concentration of 1.00 ppm, it is described as having a musty, vegetative, potato, galbanum, fishy, and earthy taste.[4]

The table below synthesizes the reported sensory descriptors from various sources, providing a comprehensive olfactory fingerprint.

| Descriptor Type | Associated Sensory Terms |

| Primary Aroma | Green, Earthy, Vegetative[1][5] |

| Specific Notes | Green Bell Pepper, Green Pea, Galbanum[4][5][6][7] |

| Nuanced Notes | Musty, Nutty, Peppery, Potato-like, Roasted[4][8][9] |

This table summarizes the most frequently cited descriptors for 2-sec-butyl-3-methoxypyrazine.

Sensory Potency: Detection Thresholds

A defining feature of methoxypyrazines is their extraordinary potency, and SBMP is no exception. It exhibits extremely low odor and taste detection thresholds, meaning it can be perceived at concentrations in the parts-per-trillion range. This high potency underscores the critical need for precise analytical and sensory techniques when evaluating its impact.

The choice of matrix (the substance in which the aroma is dissolved) is crucial, as it can significantly influence the volatility and perception of the compound. Thresholds are typically lowest in simple matrices like water and increase in more complex media like wine due to interactions with other components.

| Matrix | Threshold Type | Concentration (ng/L) | Equivalent (parts-per-trillion) |

| Water | Odor | 1 - 2[5] | 1 - 2 ppt |

| Water | Odor | 0.001 ppb (1 ng/L)[10] | 1 ppt |

| Wine | Odor | < 10[5] | < 10 ppt |

This table presents the reported sensory detection thresholds for 2-sec-butyl-3-methoxypyrazine in different matrices.

The Mechanism of Olfactory Perception

The perception of SBMP begins with a complex biochemical cascade within the olfactory system. Understanding this pathway is fundamental to appreciating why such a small quantity of a molecule can elicit such a strong sensory response.

The process is initiated when volatile SBMP molecules, inhaled through the nose, reach the olfactory epithelium. Here, they bind to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons.[5] While the specific receptor for SBMP is a subject of ongoing research, the human olfactory receptor OR5K1 has been identified as a key receptor for several pyrazine compounds.[5] This binding event is not a simple lock-and-key mechanism but a dynamic interaction that triggers a G-protein coupled signaling cascade. This cascade rapidly amplifies the initial signal, converting the chemical stimulus into an electrical signal that travels to the brain's olfactory bulb for processing and is ultimately perceived as the characteristic "green" aroma of SBMP.[5]

Standardized Methodologies for Sensory Evaluation

Due to its distinct and potent aroma, SBMP serves as an invaluable reference standard in sensory analysis.[5] Its use allows for the objective training of sensory panelists and the precise quantification of "green" or "earthy" attributes in various products, from wine and coffee to pharmaceuticals where such notes might be considered off-flavors.[5] The following protocols are foundational for leveraging SBMP in a research or quality control setting.

Protocol 1: Training a Sensory Panel with SBMP as a Reference Standard

Causality: The primary objective is to create a common language among panelists. Before quantitative analysis can be performed, the panel must be calibrated to recognize the specific aroma of SBMP and agree upon a set of descriptors. This protocol establishes that crucial baseline. A dilution series is used to demonstrate how the aroma intensity changes with concentration, a key concept for descriptive analysis.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-sec-butyl-3-methoxypyrazine (≥98% purity) in a suitable solvent like ethanol at a concentration of 1 mg/mL.[5] This high concentration allows for accurate serial dilutions.

-

Working Standard Preparation: Create a series of dilutions from the stock solution in the desired matrix (e.g., odor-free deionized water, neutral wine). A recommended range for training is 10 ng/L to 1000 ng/L to cover intensities from just detectable to strong.[5]

-

Panelist Introduction: Present a mid-range concentration (e.g., 100 ng/L) to a panel of 8-12 assessors in glass sniffing jars with Teflon-lined caps.[5] The environment must be odor-free with controlled temperature and humidity.

-

Descriptor Generation: Initiate an open discussion to generate descriptive terms for the aroma. Guide the panel towards a consensus on key descriptors like "green bell pepper," "earthy," and "green pea."[5]

-

Intensity Scaling: Present the panelists with the full series of dilutions in ascending order of concentration. This demonstrates the intensity range and helps anchor their internal sensory scales.

-

Validation: In subsequent sessions, present the reference standard alongside unknown samples to test for recognition and consistent intensity rating.

Protocol 2: Determination of Detection Threshold via 3-AFC (ASTM E679)

Trustworthiness: This protocol employs the 3-Alternative Forced Choice (3-AFC) method, a scientifically robust and self-validating system. By forcing a choice, it minimizes the response bias often found in simpler yes/no tasks. The geometric mean is used to calculate the group threshold, as sensory data is often log-normally distributed.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of ascending concentrations of SBMP in the chosen matrix. The dilution factor should be logarithmic (e.g., a factor of 3).[5] For each concentration step, prepare a set of three samples: two blanks (matrix only) and one spiked with SBMP.

-

Panelist Setup: The sensory panel should consist of at least 15-20 assessors to ensure statistical power.[5]

-

Presentation: Present the sample sets to each panelist in ascending order of concentration. The position of the spiked sample within each set of three should be randomized.

-

Evaluation: For each set, the panelist's task is to identify the "odd" sample. Even if they are not certain, they must make a choice.

-

Individual Threshold Determination: An individual's detection threshold is defined as the concentration at which they correctly identify the spiked sample and continue to do so for all higher concentrations. A single incorrect identification at a higher concentration invalidates the preceding correct answer. The threshold is then calculated as the geometric mean of the last incorrect concentration and the first consistently correct concentration.

-

Group Threshold Calculation: The overall group threshold is calculated as the geometric mean of all individual panelists' thresholds.[5]

Natural Occurrence and Broader Significance

2-sec-butyl-3-methoxypyrazine is not merely a laboratory chemical; it is a key component of many natural aromas. Its presence is well-documented in a variety of foods and beverages, where it contributes significantly to their characteristic flavor profiles.

-

Vegetables: It is a well-known character-impact compound in green bell peppers (Capsicum annuum) and has also been quantified in carrots (Daucus carota).[1][6]

-

Wine: In viticulture, SBMP is a crucial component of the varietal character of grapes like Sauvignon Blanc and Cabernet Sauvignon, imparting desirable "green" or "herbaceous" notes.[3] However, excessive amounts, often due to unripe grapes, can be considered a fault.

-

Other Foods: The compound has also been identified in coffee, cheeses, and asparagus, contributing to their complex flavor profiles.[4][6]

The biosynthesis of SBMP in plants is a complex process, with evidence suggesting it is derived from amino acid precursors.[11] Its concentration in natural products can be influenced by numerous factors, including genetics, ripeness, environmental conditions, and processing methods.[1]

Conclusion

2-sec-butyl-3-methoxypyrazine is a molecule of profound sensory significance. Characterized by its potent green and earthy aroma, its extremely low detection thresholds make it a critical component in the flavor profiles of numerous foods and a powerful tool for sensory science. By employing standardized protocols for panel training, threshold determination, and descriptive analysis, researchers and industry professionals can effectively harness SBMP as a reference standard. This allows for a deeper understanding of sensory perception, improved quality control, and the development of more sophisticated and appealing products for consumers.

References

- Chem-Impex. (n.d.). 2-sec-Butyl-3-methoxypyrazine.

- Pipzine Chemicals. (n.d.). 2-Methoxy-3-sec-butyl-pyrazine: Properties, Uses, Safety, Supplier Info.

- OChem Inc. (n.d.). Unlock the Aroma: Exploring 2-Methoxy-3-sec-butylpyrazine for Flavors and Fragrances.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Aroma: Exploring the Earthy Notes of 2-Methoxy-3-sec-butyl pyrazine in Culinary Creations.

- Leffingwell & Associates. (1989-2010). Pyrazines.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Scent and Taste: Exploring 2-Methoxy-3-sec-butyl pyrazine.

- PubChem. (n.d.). 2-Methoxy-3-(1-methylpropyl)pyrazine.

- The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine.

- The Good Scents Company. (n.d.). 2-ethyl-3-methoxypyrazine.

- The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine.

- Perfumer & Flavorist. (2010). Pyrazines for Fragrances.

- The Good Scents Company. (n.d.). 2-tert-butyl pyrazine.

- Pickering, G. J., et al. (2008). Detection thresholds for 2-isopropyl-3-methoxypyrazine in Concord and Niagara grape juice. Journal of Food Science, 73(6), S262-S266.

- ResearchGate. (n.d.). Odor Threshold of Some Pyrazines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Methoxy-3-(1-methylpropyl)pyrazine | C9H14N2O | CID 520098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-sec-butyl-3-methoxypyrazine, 24168-70-5 [thegoodscentscompany.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-ethyl-3-methoxypyrazine, 25680-58-4 [thegoodscentscompany.com]

- 10. Pyrazines [leffingwell.com]

- 11. researchgate.net [researchgate.net]

The Green Bell Pepper Aroma: A Technical Guide to the Discovery and Enduring Legacy of 2-Sec-butyl-3-methoxypyrazine in Flavor Chemistry

Abstract

2-sec-Butyl-3-methoxypyrazine (SBMP) is a profoundly potent aroma compound, celebrated and sometimes censured for its characteristic "green" sensory profile, most famously associated with green bell peppers. Its discovery in the late 1960s was a landmark event in flavor chemistry, unraveling the molecular basis for a scent and taste that is both instantly recognizable and integral to the flavor profiles of numerous foods and beverages. This technical guide provides an in-depth exploration of the history, discovery, and chemical underpinnings of SBMP, designed for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development. We will delve into the seminal research that first identified this compound, the evolution of analytical techniques for its detection, its biosynthesis in nature, and its lasting impact on our understanding of flavor perception.

The Genesis of a "Green" Aroma: Discovery and Historical Context

The story of 2-sec-butyl-3-methoxypyrazine is intrinsically linked to the quest to understand the volatile components that constitute the aroma of fresh vegetables. In the mid-20th century, the field of flavor chemistry was rapidly advancing, driven by the development of new analytical techniques like gas chromatography (GC) and mass spectrometry (MS).

A pivotal moment in this narrative arrived in 1969, with the publication of a seminal paper by R. G. Buttery, R. M. Seifert, D. G. Guadagni, and L. C. Ling of the Western Regional Research Laboratory, Agricultural Research Service, U.S. Department of Agriculture. Their work, "Characterization of some volatile constituents of bell peppers," published in the Journal of Agricultural and Food Chemistry, marked the first identification of 2-sec-butyl-3-methoxypyrazine in a natural product.[1]

The Landmark 1969 Buttery et al. Study: Unmasking the Bell Pepper Aroma

The primary objective of the Buttery et al. study was to isolate and identify the compounds responsible for the characteristic aroma of green bell peppers (Capsicum annuum). The researchers astutely recognized that the aroma was likely due to highly potent, volatile compounds present in trace amounts.

Causality Behind Experimental Choices: The selection of their methodology was dictated by the need to isolate and concentrate these elusive volatile compounds from a complex food matrix. They employed a combination of steam distillation under vacuum and continuous liquid-liquid extraction with diethyl ether. This approach was chosen to gently remove the volatile compounds without generating artifacts from excessive heat, a critical consideration when studying delicate flavor molecules. The subsequent concentration of the extract was performed carefully to avoid the loss of the most volatile components.

A Self-Validating System: The researchers' protocol incorporated a crucial self-validating step: sensory analysis. The isolated fractions were olfactorily assessed to ensure that the characteristic bell pepper aroma was indeed captured and concentrated. This bioassay-guided fractionation is a hallmark of classic flavor chemistry research, ensuring that the chemical analysis remains focused on the compounds of sensory relevance. The final identification was achieved by comparing the mass spectra and gas chromatographic retention times of the isolated compounds with those of synthesized authentic standards.

Early Synthesis and Confirmation of Structure

Following its discovery, the definitive confirmation of the structure of 2-sec-butyl-3-methoxypyrazine required its chemical synthesis. In 1970, a follow-up paper by Seifert, Buttery, Guadagni, Black, and Harris, also from the Western Regional Research Laboratory, titled "Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors," detailed the synthesis of this and related pyrazines. This work was instrumental in verifying the structure proposed in the 1969 paper and provided the authentic standards necessary for future quantitative studies.

Sensory Profile and Significance in the Flavor Industry

2-sec-Butyl-3-methoxypyrazine is renowned for its exceptionally low odor detection threshold, meaning it can be perceived by the human nose at extremely low concentrations. This high potency makes it a critical "impact compound" in the flavor profiles of many products.

Sensory Descriptors: The primary sensory descriptors for SBMP are "green," "earthy," "bell pepper," "pea," and "galbanum oil".[2] Its presence can be a defining characteristic, as in the case of green bell peppers, or it can contribute to the complexity of an aroma profile, as seen in certain wines.

Quantitative Sensory Data: The potency of 2-sec-butyl-3-methoxypyrazine is underscored by its remarkably low odor threshold.

| Matrix | Threshold Type | Concentration (ng/L) |

| Water | Odor | 1 - 2 |

| Wine | Odor | < 10 |

Table 1: Sensory Thresholds of 2-Sec-butyl-3-methoxypyrazine.[2]

This extreme potency means that even minute variations in its concentration can have a significant impact on the perceived flavor of a product. In the flavor and fragrance industry, SBMP is used to impart or enhance green and vegetative notes in a wide array of products, from savory snacks to beverages.[3]

Natural Occurrence and Biosynthesis

Subsequent to its discovery in bell peppers, 2-sec-butyl-3-methoxypyrazine has been identified in a variety of other natural sources, most notably in grapes and wine, particularly in Sauvignon Blanc, Cabernet Sauvignon, and Merlot varieties.[4][5] Its presence in wine is a significant factor in viticulture and winemaking, as its concentration can be influenced by grape maturity and sun exposure.

Quantitative Occurrence in Foods

The concentration of 2-sec-butyl-3-methoxypyrazine can vary significantly depending on the food matrix, cultivar, ripeness, and processing conditions.

| Food/Beverage Matrix | Concentration Range (ng/g or ng/L) |

| Green Bell Pepper | Up to 50,000 ng/L (in juice) |

| Wine (various) | < 11.2 ng/L |

| Beetroot | 5600 ng/L |

Table 2: Reported Concentrations of 2-Sec-butyl-3-methoxypyrazine in Various Foods and Beverages.[4][6]

The Biosynthetic Pathway: From Amino Acid to Aroma

The biosynthesis of 2-sec-butyl-3-methoxypyrazine in plants is a fascinating example of how primary metabolites are converted into potent secondary metabolites. The key precursor for the sec-butyl side chain is the amino acid L-isoleucine .

The proposed biosynthetic pathway involves several key steps:

-

Formation of the Hydroxypyrazine Intermediate: L-isoleucine is believed to condense with a C2-unit, likely derived from glyoxal, to form the corresponding 2-hydroxy-3-sec-butylpyrazine.

-

O-Methylation: The final and crucial step is the O-methylation of the hydroxypyrazine intermediate to yield the volatile and odorous 2-sec-butyl-3-methoxypyrazine. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase enzyme.

Caption: Proposed biosynthetic pathway of 2-sec-butyl-3-methoxypyrazine.

Analytical Methodologies: From Discovery to Modern Quantification

The analytical techniques used to study 2-sec-butyl-3-methoxypyrazine have evolved significantly since its discovery, reflecting the broader advancements in analytical chemistry.

Historical Analytical Approach: The Buttery et al. (1969) Method

The original method employed by Buttery and his colleagues laid the groundwork for future analyses.

Experimental Protocol: Buttery et al. (1969) - Abridged

-

Sample Preparation: Freshly picked green bell peppers were ground into a slurry.

-

Isolation of Volatiles: The slurry was subjected to steam distillation under a vacuum of approximately 30 mm Hg. The distillate was collected in a cold trap.

-

Extraction: The aqueous distillate was continuously extracted with diethyl ether for 24 hours.

-

Concentration: The ether extract was carefully concentrated using a low-temperature distillation column.

-

Gas Chromatography (GC): The concentrated extract was analyzed using a gas chromatograph equipped with a flame ionization detector (FID). Several different capillary columns were used to achieve separation of the complex mixture of volatile compounds.

-

Mass Spectrometry (MS): The GC was coupled to a time-of-flight mass spectrometer for the identification of the separated compounds based on their mass spectra.

This pioneering work, while groundbreaking for its time, was labor-intensive and required large amounts of starting material.

Modern Standard Protocol: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

Today, the gold standard for the analysis of 2-sec-butyl-3-methoxypyrazine in food and beverage matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive, requires minimal sample preparation, and is amenable to automation.

Experimental Protocol: HS-SPME-GC-MS for 2-Sec-butyl-3-methoxypyrazine Analysis

-

Sample Preparation:

-

A known amount of the homogenized solid sample (e.g., 5 g of bell pepper) or liquid sample (e.g., 10 mL of wine) is placed into a headspace vial.

-

An internal standard, typically a deuterated analog of the analyte (e.g., d3-2-sec-butyl-3-methoxypyrazine), is added for accurate quantification via stable isotope dilution analysis (SIDA).

-

A salt, such as sodium chloride, is often added to the vial to increase the ionic strength of the sample matrix and enhance the release of volatile compounds into the headspace.

-

-

HS-SPME Extraction:

-

The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) to allow the volatile compounds to equilibrate in the headspace.

-

A solid-phase microextraction (SPME) fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

The SPME fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

-

The compounds are separated based on their volatility and interaction with the stationary phase of the capillary column.

-

The separated compounds are then introduced into a mass spectrometer for detection and quantification. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity for the target analyte.

-

Caption: A typical workflow for the analysis of 2-sec-butyl-3-methoxypyrazine using HS-SPME-GC-MS.

Conclusion and Future Perspectives

The discovery of 2-sec-butyl-3-methoxypyrazine by Buttery and his colleagues in 1969 was a seminal moment in flavor chemistry. It not only elucidated the chemical basis for the iconic aroma of green bell peppers but also paved the way for a deeper understanding of the role of pyrazines in the flavor profiles of a wide range of foods and beverages. The evolution of analytical techniques from steam distillation to HS-SPME-GC-MS has enabled researchers to detect and quantify this potent aroma compound at increasingly lower levels, providing valuable insights for the food, beverage, and flavor industries.

Future research will likely focus on further unraveling the intricacies of its biosynthetic pathway in different plant species, the impact of agricultural practices and environmental factors on its formation, and its complex interactions with other flavor compounds that shape our overall sensory experience. The story of 2-sec-butyl-3-methoxypyrazine is a testament to the power of scientific inquiry to reveal the molecular secrets hidden within our food and to enhance our appreciation for the complex chemistry of flavor.

References

- Sala, C., Busto, O., Guasch, J., & Zamora, F. (2004). Factors affecting the presence of 3-alkyl-2-methoxypyrazines in grapes and wines. A review. Analytica Chimica Acta, 513(1), 29-44.

- Buttery, R. G., Seifert, R. M., Guadagni, D. G., & Ling, L. C. (1969). Characterization of some volatile constituents of bell peppers. Journal of Agricultural and Food Chemistry, 17(6), 1322–1327.

- Seifert, R. M., Buttery, R. G., Guadagni, D. G., Black, D. R., & Harris, J. G. (1970). Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Journal of Agricultural and Food Chemistry, 18(2), 246–249.

- Marais, J. (1999). Determination of 3-alkyl-2-methoxypyrazines in grapes, musts and wines: a review. South African Journal of Enology and Viticulture, 20(1), 43-50.

- Pickering, G. J., Lin, J., Reynolds, A., Soleas, G., & Riesen, R. (2007). The Canadian wine industry. Wine Business Monthly, 14(7), 38-44.

- Allen, M. S., Lacey, M. J., Harris, R. L. N., & Brown, W. V. (1991). Contribution of methoxypyrazines to Sauvignon blanc wine aroma. American Journal of Enology and Viticulture, 42(2), 109-112.

- PubChem. (n.d.). 2-Methoxy-3-(1-methylpropyl)pyrazine. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). 2-sec-butyl-3-methoxypyrazine.

- Guillaumie, S., Ilg, A., Réty, S., Brette, M., Trossat-Magnin, C., Decroocq, S., ... & Gomès, E. (2013). Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality. Plant physiology, 162(2), 604-615.

- Hashizume, K., & Sam-A-ram, P. (2001). Biosynthesis of 2-isobutyl-3-methoxypyrazine in grape berries. Bioscience, biotechnology, and biochemistry, 65(6), 1353-1358.

- MySkinRecipes. (n.d.). 2-sec-Butyl-3-methoxypyrazine.

Sources

A-Technical-Guide-to-the-Synthesis-of-2-sec-Butylpyrazine-from-L-isoleucine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

Pyrazines are a class of heterocyclic aromatic compounds that are integral to the flavor and aroma profiles of numerous foods and beverages. Among these, 2-sec-butylpyrazine is of significant interest due to its characteristic nutty and roasted aroma. This guide provides a comprehensive overview of the synthesis of this compound, with a particular focus on leveraging the naturally occurring amino acid, L-isoleucine, as a chiral precursor. This approach is not only economical but also aligns with the principles of green chemistry. The methodologies detailed herein are grounded in established chemical principles, including the Maillard reaction, and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis and purification of this important flavor compound.

Introduction: The Significance of this compound

This compound is a key contributor to the desirable aroma of many roasted and toasted food products.[1] Its presence has been identified in roasted coffee, cocoa, and various nuts. Beyond its role as a flavor component, there is growing interest in the biological activities of pyrazine derivatives, making the efficient synthesis of compounds like this compound a valuable endeavor for both the flavor and pharmaceutical industries. The use of L-isoleucine as a starting material offers an attractive route to enantiomerically enriched this compound, which is crucial for studying stereospecific interactions in biological systems.

The Chemical Foundation: The Maillard Reaction

The synthesis of pyrazines from amino acids and reducing sugars is primarily governed by the Maillard reaction.[2][3] This complex cascade of non-enzymatic browning reactions is responsible for the color and flavor development in cooked foods.[1][4] The initial step involves the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form an N-substituted glycosylamine.[3] This intermediate then undergoes an Amadori rearrangement to form a ketosamine.[3] Subsequent reactions, including dehydration, fragmentation, and further condensation, lead to the formation of a diverse array of heterocyclic compounds, including pyrazines.[4]

In the context of synthesizing this compound from L-isoleucine, the sec-butyl side chain of the amino acid is incorporated into the final pyrazine ring. The specific reaction conditions, such as temperature, pH, and the choice of reducing sugar, can significantly influence the reaction pathway and the yield of the desired pyrazine.

Synthesis of 2-sec-Butyl-3-hydroxypyrazine: A Key Intermediate

A common and effective strategy for the synthesis of this compound from L-isoleucine involves the initial formation of a hydroxylated pyrazine intermediate, which can then be further modified. A well-documented approach involves the condensation of L-isoleucine amide with glyoxal.[5]

3.1. Rationale for Experimental Choices

-

L-isoleucine Amide: The use of the amide derivative of L-isoleucine, rather than the free amino acid, is a strategic choice to facilitate the desired condensation reaction with glyoxal.

-

Glyoxal: As a simple dicarbonyl compound, glyoxal provides the necessary two-carbon backbone to form the pyrazine ring with the amino and amide groups of L-isoleucine amide.

-

pH Control: The reaction is typically carried out under basic conditions (pH 9-10).[5] This deprotonates the amino group of the L-isoleucine amide, increasing its nucleophilicity and promoting the initial condensation with glyoxal.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the series of condensation and cyclization reactions to proceed at a reasonable rate.[5]

3.2. Experimental Protocol: Synthesis of 2-sec-Butyl-3-hydroxypyrazine

The following protocol is adapted from established methodologies.[5]

Materials and Reagents:

| Reagent/Material | Grade |

| L-Isoleucine amide hydrochloride | ≥98% |

| Glyoxal (40% solution in water) | Analytical Grade |

| Sodium hydroxide (2 M aqueous solution) | Reagent Grade |

| Deionized water | |

| Diethyl ether | Reagent Grade |

| Anhydrous sodium sulfate | Reagent Grade |

| Concentrated hydrochloric acid | Reagent Grade |

| Silica gel for column chromatography | |

| Hexane | HPLC Grade |

| Ethyl acetate | HPLC Grade |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-isoleucine amide hydrochloride (1 equivalent) in deionized water.

-

Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a 2 M aqueous solution of sodium hydroxide.

-

To the basic solution, add a 40% aqueous solution of glyoxal (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-sec-butyl-3-hydroxypyrazine.

-

The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Conversion to 2-sec-Butyl-3-methoxypyrazine (A Related Flavor Compound)

While the direct synthesis of this compound is the primary focus, it is noteworthy that the intermediate, 2-sec-butyl-3-hydroxypyrazine, can be readily converted to 2-sec-butyl-3-methoxypyrazine, another potent aroma compound with a characteristic green bell pepper scent.[6][7][8] This is typically achieved through an O-methylation reaction.

4.1. Experimental Protocol: O-Methylation of 2-sec-Butyl-3-hydroxypyrazine

This protocol outlines a standard methylation procedure using sodium hydride and iodomethane.[5]

Materials and Reagents:

| Reagent/Material | Grade |

| 2-sec-Butyl-3-hydroxypyrazine | Purified |

| Sodium hydride (60% dispersion in mineral oil) | |

| Anhydrous tetrahydrofuran (THF) | |

| Iodomethane | Reagent Grade |

| Saturated aqueous ammonium chloride | |

| Saturated aqueous sodium chloride | |